3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17F2N5OS and its molecular weight is 437.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A study by Sokolov et al. (2018) involved the modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing five-membered heterocycles. This research demonstrates the synthesis techniques and potential applications of compounds structurally similar to the requested chemical, suggesting their relevance in exploring neuronal NMDA receptors (Sokolov et al., 2018).
Another study by Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities, highlighting the importance of structural modifications for enhancing biological activities (Du et al., 2015).
Biological Activities and Applications
Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of such compounds in scientific research (Rahmouni et al., 2016).
Research by El-Hawash and El-Mallah (1998) synthesized novel isomeric series of N-substituted pyrazole derivatives, testing their in vivo anti-inflammatory activity. This highlights the potential of structurally similar compounds for developing new therapeutic agents with minimal side effects (El-Hawash & El-Mallah, 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-28-20(11-18(27-28)14-7-6-13(23)10-16(14)24)21(30)25-17-5-3-2-4-15(17)19-12-29-8-9-31-22(29)26-19/h2-7,10-12H,8-9H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKZRYQVOEXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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